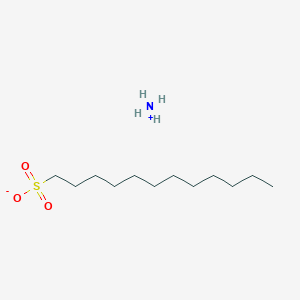![molecular formula C12H22N2O2 B12947884 Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B12947884.png)
Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-tert-butyl ((1S,3S)-5-azaspiro[25]octan-1-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by its unique spirocyclic structure, which includes a tert-butyl group and an azaspiro octane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of such reactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (3-aminopropyl)carbamate: This compound has a similar carbamate structure but lacks the spirocyclic moiety.
tert-Butyl (5-bromothiazol-2-yl)carbamate: This compound contains a thiazole ring instead of the spirocyclic structure.
tert-Butyl (1-amino-3,3-dimethylbutan-2-yl)carbamate: This compound has a different substitution pattern on the carbamate group.
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and biological properties compared to other carbamates .
Propriétés
Formule moléculaire |
C12H22N2O2 |
|---|---|
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
tert-butyl N-[(2S,3S)-5-azaspiro[2.5]octan-2-yl]carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-12(9)5-4-6-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-,12-/m0/s1 |
Clé InChI |
ZTYHUAXVYVXWGS-CABZTGNLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1C[C@]12CCCNC2 |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC12CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12947824.png)




![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid](/img/structure/B12947860.png)

![2,2,8-Trimethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine](/img/structure/B12947867.png)


![5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947892.png)
